molecular formula C5H2F8O2 B12090693 2,2,3,3,3-Pentafluoropropyl trifluoroacetate CAS No. 603312-66-9

2,2,3,3,3-Pentafluoropropyl trifluoroacetate

Cat. No.: B12090693
CAS No.: 603312-66-9
M. Wt: 246.05 g/mol
InChI Key: XTPNAUXIOWWIJY-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropyl trifluoroacetate is a fluorinated organic compound with the molecular formula C5H2F8O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoropropyl trifluoroacetate typically involves the esterification of trifluoroacetic acid with 2,2,3,3,3-pentafluoropropanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

CF3COOH+CF3CH2OHCF3COOCH2CF3+H2O\text{CF}_3\text{COOH} + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{CF}_3\text{COOCH}_2\text{CF}_3 + \text{H}_2\text{O} CF3​COOH+CF3​CH2​OH→CF3​COOCH2​CF3​+H2​O

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,3-Pentafluoropropyl trifluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a catalyst, yielding trifluoroacetic acid and 2,2,3,3,3-pentafluoropropanol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.

Major Products:

    Substitution Reactions: Depending on the substituent, various fluorinated derivatives can be formed.

    Hydrolysis: The primary products are trifluoroacetic acid and 2,2,3,3,3-pentafluoropropanol.

Scientific Research Applications

2,2,3,3,3-Pentafluoropropyl trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropyl trifluoroacetate involves its interaction with molecular targets through its fluorinated functional groups. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects in biochemical and pharmacological studies .

Comparison with Similar Compounds

  • 2,2,3,3,3-Pentafluoropropyl acrylate
  • 2,2,3,3,3-Pentafluoropropyl methacrylate
  • 2,2,3,3,3-Pentafluoropropyl ether

Comparison: 2,2,3,3,3-Pentafluoropropyl trifluoroacetate is unique due to its trifluoroacetate ester functional group, which imparts distinct reactivity and stability compared to other similar compounds. For instance, 2,2,3,3,3-Pentafluoropropyl acrylate and methacrylate are primarily used in polymer chemistry, while 2,2,3,3,3-Pentafluoropropyl ether is used as a solvent .

Properties

CAS No.

603312-66-9

Molecular Formula

C5H2F8O2

Molecular Weight

246.05 g/mol

IUPAC Name

2,2,3,3,3-pentafluoropropyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C5H2F8O2/c6-3(7,5(11,12)13)1-15-2(14)4(8,9)10/h1H2

InChI Key

XTPNAUXIOWWIJY-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(=O)C(F)(F)F

Origin of Product

United States

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